Boc-DL-gGlu(OBn)-DL-Glu(OMe)-OMe

Catalog No.
S12760986
CAS No.
M.F
C24H34N2O9
M. Wt
494.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-DL-gGlu(OBn)-DL-Glu(OMe)-OMe

Product Name

Boc-DL-gGlu(OBn)-DL-Glu(OMe)-OMe

IUPAC Name

dimethyl 2-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]pentanedioate

Molecular Formula

C24H34N2O9

Molecular Weight

494.5 g/mol

InChI

InChI=1S/C24H34N2O9/c1-24(2,3)35-23(31)26-18(22(30)34-15-16-9-7-6-8-10-16)11-13-19(27)25-17(21(29)33-5)12-14-20(28)32-4/h6-10,17-18H,11-15H2,1-5H3,(H,25,27)(H,26,31)

InChI Key

VCMPNJFKDUJAFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)NC(CCC(=O)OC)C(=O)OC)C(=O)OCC1=CC=CC=C1

Boc-DL-gGlu(OBn)-DL-Glu(OMe)-OMe is a complex compound that belongs to the class of amino acid derivatives. Specifically, it is a derivative of glutamic acid, modified with various functional groups including a tert-butoxycarbonyl (Boc) protecting group, a benzyl (OBn) group, and methoxy (OMe) groups. The full chemical name reflects its structural complexity, which includes two glutamic acid units with distinct modifications. The molecular formula for this compound is C23H42N2O6C_{23}H_{42}N_2O_6, and it has a molecular weight of approximately 442.59 g/mol .

This compound is notable for its solubility in organic solvents and its potential applications in medicinal chemistry, particularly in the development of peptide-based therapeutics. The presence of multiple functional groups allows for diverse chemical reactivity and biological interactions.

Due to its functional groups:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions.
  • Esterification: The methoxy groups can participate in esterification reactions, allowing for the formation of various ester derivatives.
  • Coupling Reactions: The amino groups can be utilized in peptide coupling reactions to synthesize larger peptides or proteins.
  • Reduction Reactions: The benzyl group may undergo hydrogenation or reduction to yield different derivatives.

These reactions enable the compound to serve as a versatile building block in organic synthesis and medicinal chemistry.

The biological activity of Boc-DL-gGlu(OBn)-DL-Glu(OMe)-OMe is primarily associated with its role as an amino acid derivative. Compounds like this are often investigated for their potential as:

  • Neurotransmitter Modulators: Glutamic acid derivatives are known to influence neurotransmitter systems, particularly in the central nervous system.
  • Peptide Therapeutics: Due to their structural features, they may be used in the design of peptide-based drugs targeting various receptors.
  • Ergogenic Supplements: Amino acids and their derivatives are commonly used in sports nutrition for performance enhancement .

While specific studies on this compound's biological effects might be limited, its structural characteristics suggest potential pharmacological applications.

The synthesis of Boc-DL-gGlu(OBn)-DL-Glu(OMe)-OMe typically involves several key steps:

  • Protection of Functional Groups: Initial protection of the amino groups using Boc anhydride to prevent unwanted reactions during subsequent steps.
  • Formation of Benzyl Ester: Reaction with benzyl alcohol to form the OBn derivative through esterification.
  • Methoxylation: Introduction of methoxy groups via methylation reactions using methyl iodide or similar reagents.
  • Purification: The final product is purified using techniques such as chromatography to isolate Boc-DL-gGlu(OBn)-DL-Glu(OMe)-OMe from by-products.

This multi-step synthesis allows for precise control over the final product's structure and purity.

Boc-DL-gGlu(OBn)-DL-Glu(OMe)-OMe has several potential applications:

  • Drug Development: Its structural properties make it a candidate for developing new therapeutic agents targeting glutamate receptors or other neurological pathways.
  • Peptide Synthesis: It serves as a valuable intermediate in synthesizing larger peptide sequences with specific biological activities.
  • Research Tool: Used in biochemical research to study glutamate signaling pathways and related physiological processes.

Interaction studies involving Boc-DL-gGlu(OBn)-DL-Glu(OMe)-OMe focus on its binding affinity and activity with various biological targets:

  • Receptor Binding Studies: Investigating how this compound interacts with glutamate receptors can provide insights into its potential therapeutic effects.
  • In Vitro Assays: These studies assess the compound's effects on cellular models, examining its influence on cell signaling pathways related to neurotransmission.

Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound.

Boc-DL-gGlu(OBn)-DL-Glu(OMe)-OMe shares structural similarities with several other amino acid derivatives. Here are some comparable compounds:

Compound NameStructureSimilarity
Boc-DL-Glu(OMe)C11H19NO60.98
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoateC12H23N2O50.97
(S)-Dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioateC12H21N2O50.96

Uniqueness

Boc-DL-gGlu(OBn)-DL-Glu(OMe)-OMe stands out due to its dual glutamic acid structure and multiple protective groups, which enhance its reactivity and versatility compared to similar compounds. Its specific combination of functional groups allows for unique interactions in biological systems that may not be exhibited by simpler derivatives.

XLogP3

2.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

494.22643067 g/mol

Monoisotopic Mass

494.22643067 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-09-2024

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